4-Iodo-3,5-dimethylbenzoic acid
CAS No.:
Cat. No.: VC13872209
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9IO2 |
|---|---|
| Molecular Weight | 276.07 g/mol |
| IUPAC Name | 4-iodo-3,5-dimethylbenzoic acid |
| Standard InChI | InChI=1S/C9H9IO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | ITSKPDOEVOVDBZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1I)C)C(=O)O |
| Canonical SMILES | CC1=CC(=CC(=C1I)C)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by its SMILES notation: CC1=CC(=CC(=C1I)C)C(=O)O, which highlights the iodine substituent at position 4 and methyl groups at positions 3 and 5 . The InChIKey ITSKPDOEVOVDBZ-UHFFFAOYSA-N provides a standardized identifier for its 3D conformation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 276.07 g/mol | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Boiling Point | 337.6 ± 30.0 °C (at 760 mmHg) | |
| Flash Point | 158.0 ± 24.6 °C | |
| LogP (Partition Coefficient) | 3.94 |
The logP value of 3.94 indicates moderate hydrophobicity, suggesting favorable membrane permeability in biological systems . Its vapor pressure (0.0 ± 0.8 mmHg at 25°C) reflects low volatility under ambient conditions .
Synthesis and Manufacturing
Primary Synthetic Routes
4-Iodo-3,5-dimethylbenzoic acid is typically synthesized via electrophilic aromatic iodination of 3,5-dimethylbenzoic acid. This reaction leverages iodine’s electrophilic character under acidic conditions, often using reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl).
Example Protocol:
-
Substrate Preparation: 3,5-Dimethylbenzoic acid is dissolved in a polar aprotic solvent (e.g., dichloromethane).
-
Iodination: NIS and a catalytic amount of sulfuric acid are added to generate the iodinated product.
-
Workup: The crude product is purified via recrystallization from methanol or ethanol .
Applications in Research and Industry
Pharmaceutical Intermediate
The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl compounds with potential bioactivity . For example, the RSC publication (DOI: 10.1039/C8SC01016A) demonstrates decarboxylative halogenation strategies that could leverage 4-iodo-3,5-dimethylbenzoic acid as a substrate .
Materials Science
The compound’s aromatic rigidity and halogen content make it a candidate for liquid crystal materials or metal-organic frameworks (MOFs), where iodine’s polarizability enhances intermolecular interactions.
| Field | Application Example | Rationale |
|---|---|---|
| Medicinal Chemistry | Synthesis of kinase inhibitors | Iodine enables aryl-aryl coupling |
| Materials Science | MOF linkers | Steric and electronic modulation |
| Organic Electronics | Charge-transfer complexes | Heavy atom effect enhances conductivity |
Comparative Analysis with Halogenated Analogues
Bromo vs. Iodo Derivatives
The brominated analogue, 4-bromo-3,5-dimethylbenzoic acid (CAS 7697-32-7), shares similar reactivity but differs in bond strength (C–I: 240 kJ/mol vs. C–Br: 285 kJ/mol), affecting reaction kinetics in cross-coupling .
Table 3: Halogen Comparison
| Property | 4-Iodo Derivative | 4-Bromo Derivative |
|---|---|---|
| Molecular Weight | 276.07 g/mol | 229.07 g/mol |
| Bond Dissociation Energy | 240 kJ/mol | 285 kJ/mol |
| Typical Reactivity | Faster in coupling reactions | Slower but more selective |
Future Research Directions
-
Biological Activity Screening: No studies currently explore its antimicrobial or anticancer potential.
-
Green Synthesis Methods: Developing catalytic iodination protocols to reduce waste.
-
MOF Fabrication: Investigating its use in porous materials for gas storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume